molecular formula C9H15NO4 B2801563 4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate CAS No. 2287250-26-2

4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate

Cat. No. B2801563
CAS RN: 2287250-26-2
M. Wt: 201.222
InChI Key: XHMRLCSGKINTBB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific community due to its unique pharmacological properties. It was first developed in the 1980s in Japan and has since been used in various research studies due to its potential therapeutic effects.

Mechanism of Action

4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate acts on the GABA-A receptor, which is responsible for regulating the inhibitory neurotransmitter GABA in the brain. It enhances the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity. This results in a calming effect on the brain and body, which is why it is used as an anxiolytic and sedative.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body, including reducing anxiety and stress, inducing sleep, and reducing muscle tension. It has also been shown to have anticonvulsant properties, making it useful in the treatment of seizures.

Advantages and Limitations for Lab Experiments

4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor, making it a useful tool for investigating the role of the receptor in various physiological and pathological conditions. However, its use is limited by its potential for abuse and dependence, as well as its effects on memory and cognition.

Future Directions

There are several potential future directions for research on 4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, including investigating its effects on other neurotransmitter systems, such as dopamine and serotonin, and exploring its potential as a treatment for other medical conditions, such as pain and addiction. Additionally, further research is needed to fully understand the long-term effects of this compound use and its potential for abuse and dependence.

Synthesis Methods

4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can be synthesized using a variety of methods, including the reaction of thiophene with hydrazine to form a thienodiazepine intermediate, which is then reacted with ethyl acetoacetate and propenyl bromide to form the final product. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been extensively studied for its potential therapeutic effects in various medical conditions, including anxiety, depression, insomnia, and seizures. It has been shown to have similar effects to benzodiazepines but with fewer side effects and a lower risk of dependence. This compound has also been used in animal studies to investigate its effects on memory and learning.

properties

IUPAC Name

4-O-ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-5-14-9(12)7(10)6-8(11)13-4-2/h3,7H,1,4-6,10H2,2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMRLCSGKINTBB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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